molecular formula C8H6F3NO2 B14853239 1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone

1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone

Cat. No.: B14853239
M. Wt: 205.13 g/mol
InChI Key: WBKNGUUTNULKMS-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of a pyridine ring substituted with a hydroxy group and a trifluoromethyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

The synthesis of 1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the following steps:

    Starting Material: The synthesis often begins with 2-chloro-6-(trifluoromethyl)pyridine.

    Hydroxylation: The chlorine atom is replaced by a hydroxy group through a nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets:

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

4-acetyl-6-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C8H6F3NO2/c1-4(13)5-2-6(8(9,10)11)12-7(14)3-5/h2-3H,1H3,(H,12,14)

InChI Key

WBKNGUUTNULKMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)NC(=C1)C(F)(F)F

Origin of Product

United States

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